1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-
Description
The compound 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- (hereafter referred to as the target compound) is a chiral tetrahydronaphthalenamine derivative with substituents at positions 6 (fluoro) and 7 (trifluoromethoxy). Its stereochemistry is defined by the (1R) configuration, which influences its biological and physicochemical properties. (CAS: 1373232-18-8, purity: 97%) .
Properties
Molecular Formula |
C11H11F4NO |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
(1R)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChI Key |
IVILLNCUTUMHCJ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene ring, followed by the introduction of the fluoro and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The tetrahydro group is introduced via hydrogenation under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s uniqueness lies in its trifluoromethoxy group at position 7, a feature that distinguishes it from other tetrahydronaphthalenamine derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Chemical Comparison
Key Observations:
Substituent Position and Electronic Effects: The 7-trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to 7-methoxy () or unsubstituted analogs. This increases resistance to oxidative metabolism, a critical factor in drug design .
Stereochemical Influence :
- The (1R) configuration in the target compound and its 6-fluoro analog (CAS: 1057246-78-2) may confer selectivity for specific biological targets, as enantiomers often exhibit divergent pharmacological activities .
Physicochemical Properties :
- The trifluoromethoxy group increases lipophilicity (logP) compared to methoxy or hydrogen substituents, improving blood-brain barrier penetration—a desirable trait for neuroactive compounds .
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